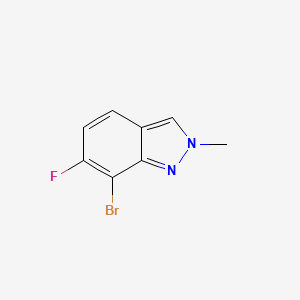

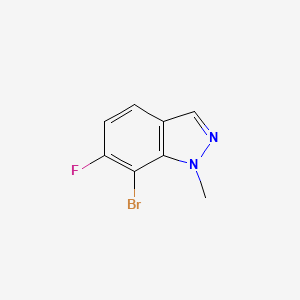

7-Bromo-6-fluoro-2-methyl-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

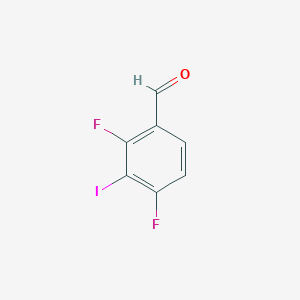

7-Bromo-6-fluoro-2-methyl-indazole is a compound with significant potential in the field of research and industry. It has a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6BrFN2/c1-12-4-5-2-3-6 (9)7 (10)8 (5)11-12/h2-4H,1H3 .Chemical Reactions Analysis

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . A novel, regioselective, and atom economic synthesis of 2H-indazole from substituted o-nitrobenzylamines via partial reduction followed by intramolecular N–N bond formation was developed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.05 g/mol . The compound is not intended for human or veterinary use and is for research use only.Aplicaciones Científicas De Investigación

7-Bromo-6-fluoro-2-methyl-indazole has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of indazoles, thiazoles, and pyrazoles, which are important intermediates in the synthesis of biologically active compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and pyridines. It has also been used in the synthesis of various fluorinated compounds, such as fluoroalkenes and fluoroalcohols. In addition, this compound has been used in the synthesis of various optically active compounds, such as chiral compounds and enantiomers.

Mecanismo De Acción

Target of Action

It is known that indazole derivatives, which include 7-bromo-6-fluoro-2-methyl-indazole, are key components to functional molecules used in a variety of everyday applications . They are also known to have a broad range of chemical and biological properties .

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 3220±220 °C, and its predicted density is 170±01 g/cm3 . These properties could influence its bioavailability.

Result of Action

Indazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 7-Bromo-6-fluoro-2-methyl-indazole in laboratory experiments include its low cost, its easy availability, and its ability to form complex structures with various functional groups. The main limitation of this compound is its instability in the presence of light and air.

Direcciones Futuras

The future directions for research on 7-Bromo-6-fluoro-2-methyl-indazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active compounds. In addition, further research is needed on the development of safer and more efficient methods for the synthesis of this compound. Finally, further research is needed on the development of new and improved synthetic routes for the synthesis of this compound and its derivatives.

Métodos De Síntesis

7-Bromo-6-fluoro-2-methyl-indazole can be synthesized from 2-methylindazole by a two-step process. In the first step, the 2-methylindazole is reacted with bromine to form 7-bromo-2-methylindazole. In the second step, the 7-bromo-2-methylindazole is reacted with hydrofluoric acid (HF) to form this compound. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction is usually completed within 1-2 hours.

Safety and Hazards

Propiedades

IUPAC Name |

7-bromo-6-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGITHMNBBPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=C(C2=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)